Thiazinanethiones

Thiazinanethiones are a class of organic compounds featuring a thiazine ring fused to an imidazole ring, with the sulfur atom of the thiazine directly bonded to a methylthio or ethylthio group. These compounds exhibit unique structural characteristics that influence their reactivity and biological activities. They have been found to possess significant applications in various fields due to their ability to interact with biomolecules.

Typically, thiazinanethiones display a diverse range of pharmacological properties, including potential anti-inflammatory, antioxidant, and antimicrobial activities. Their chemical structure allows for the design of molecules that can modulate enzyme activity or bind to specific protein targets, making them valuable tools in drug discovery and development processes. Furthermore, these compounds have been explored as intermediates in organic synthesis due to their versatility and reactivity.

In summary, thiazinanethiones represent a promising class of compounds with multifaceted applications across pharmaceuticals, biological research, and synthetic chemistry.

| Structure | Nom chimique | CAS | Le MF |

|---|---|---|---|

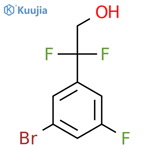

|

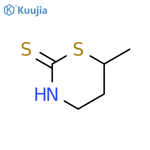

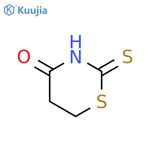

1,3-thiazinane-2-thione | 5554-48-3 | C4H7NS2 |

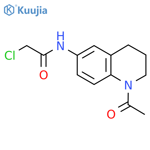

|

2H-1,3-Thiazine-2-thione,tetrahydro-3-(2-propen-1-yl)- | 64067-73-8 | C7H11NS2 |

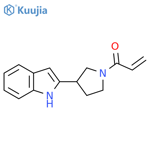

|

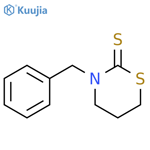

2H-1,3-Thiazine-2-thione,tetrahydro-3-phenyl- | 78556-07-7 | C10H11NS2 |

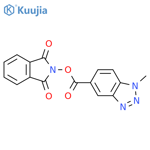

|

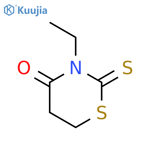

3-ethyl-2-thioxo-1,3-thiazinan-4-one | 7629-40-5 | C6H9NOS2 |

|

2H-1,3-Thiazine-2-thione, tetrahydro-6-methyl- | 13091-77-5 | C5H9NS2 |

|

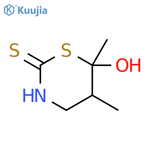

6-Hydroxy-5,6-dimethyl-1,3-thiazinane-2-thione | 135923-17-0 | C6H11NOS2 |

|

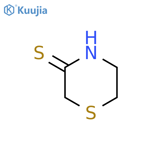

Thiomorpholine-3-thione | 21009-58-5 | C4H7NS2 |

|

4H-1,3-Thiazin-4-one,tetrahydro-2-thioxo- | 1986-38-5 | C4H5NOS2 |

|

2H-1,3-Thiazine-2-thione,tetrahydro-3-(phenylmethyl)- | 64067-77-2 | C11H13NS2 |

|

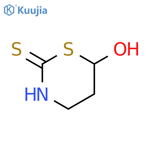

2H-1,3-Thiazine-2-thione, tetrahydro-6-hydroxy- | 106084-43-9 | C4H7NOS2 |

Littérature connexe

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770

-

3. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477

-

Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878

-

E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860

Fournisseurs recommandés

-

Shanghai Jinhuan Chemical CO., LTD.Factory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Suzhou Senfeida Chemical Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Heyuan Broad Spectrum Biotechnology Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Xiamen PinR Bio-tech Co., Ltd.Factory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Handan Zechi Trading Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

Produits recommandés